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molecular formula C14H17NO4 B488337 Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate CAS No. 149505-71-5

Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B488337
M. Wt: 263.29g/mol
InChI Key: YNIPPRDEXJUZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244747B2

Procedure details

In a 250 ml three necked flask fitted with a magnetic stirrer and reflux condenser, under inert atmosphere, 10 g (73 mmol, 1 eq) of 4-methoxy-benzylamine and 12.7 g (81 mmol, 1.1 eq) of dimethyl itaconate are dissolved in 100 ml of MeOH. The mixture is brought to reflux for 10 h, and cooled down slowly to 20° C. over 4 h and concentrated to dryness. In a 250 ml three necked flask fitted with a magnetic stirrer and Rashig column and distillation arm, under inert atmosphere, the crude intermediate and 0.69 g (7.30 mmol, 0.1 eq) of 2-hydroxypyridine are dissolved in 200 ml of toluene. The mixture is brought to reflux and the methanol formed distilled off for 8 h, until no more methanol is collected. Temperature in the pot reached 112° C. The mixture is cooled down and concentrated to dryness to give the crude ester. It is purified by column chromatography on silicagel (AcOEt/n-Hexane: 1/1 (v/v)) to afford the pure ester a1 (16.48 g, 85.9%).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
85.9%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[C:11]([O:20][CH3:21])(=[O:19])[C:12]([CH2:14][C:15](OC)=[O:16])=[CH2:13].OC1C=CC=CN=1>CO.C1(C)C=CC=CC=1>[CH3:21][O:20][C:11]([CH:12]1[CH2:14][C:15](=[O:16])[N:8]([CH2:7][C:6]2[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[CH2:13]1)=[O:19]

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
12.7 g
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Three
Name
crude intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.69 g
Type
reactant
Smiles
OC1=NC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 h
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
In a 250 ml three necked flask fitted with a magnetic stirrer
DISTILLATION
Type
DISTILLATION
Details
Rashig column and distillation arm
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
distilled off for 8 h, until no more methanol
Duration
8 h
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
pot reached 112° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled down
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give the crude ester
CUSTOM
Type
CUSTOM
Details
It is purified by column chromatography on silicagel (AcOEt/n-Hexane: 1/1 (v/v))

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CN(C(C1)=O)CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.48 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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